molecular formula C15H11N5OS B3754162 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 74822-88-1

2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3754162
CAS No.: 74822-88-1
M. Wt: 309.3 g/mol
InChI Key: MITPHGWLWUXYQO-UHFFFAOYSA-N
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Description

2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole core linked to a pyridinyl-oxadiazole moiety via a sulfanyl-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step reactions starting from commercially available precursorsThe final step involves the formation of the benzodiazole core and the linking of the two moieties via a sulfanyl-methyl bridge .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinyl or benzodiazole rings .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an antimicrobial agent with activity against various bacteria and fungi. Its mechanism involves the interaction with specific enzymes and proteins:

  • Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast Cancer)10.38Induces apoptosis via p53 pathway activation
    U-937 (Leukemia)12.1Promotes caspase activation leading to cell death
    PANC-1 (Pancreatic Cancer)15.0Cell cycle arrest at G0-G1 phase

The inhibition of thymidylate synthase and histone deacetylases (HDACs) suggests potential pathways for cancer treatment by disrupting DNA synthesis and chromatin remodeling.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against:

  • Bacteria:
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
  • Fungi:
    • Candida albicans

These activities are attributed to the compound's ability to disrupt microbial cell function through specific biochemical interactions.

Materials Science

Due to its electronic properties, this compound is being explored for applications in:

  • Organic Semiconductors: Its unique structure makes it suitable for use in organic electronic devices.
  • Light Emitting Diodes (LEDs): The compound's ability to emit light when subjected to electrical current is being investigated for potential use in display technologies.

Case Study 1: Anticancer Activity

A study focused on a series of oxadiazole derivatives related to this compound found that certain modifications enhanced anticancer efficacy compared to standard treatments like doxorubicin. The study highlighted the importance of structural variations in enhancing biological activity.

Case Study 2: Enzyme Inhibition

Another research effort evaluated the inhibition of HDACs by derivatives of this compound. Results indicated that some modifications significantly increased inhibitory potency, with IC50 values as low as 20 nM , showcasing the potential for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Biological Activity

The compound 2-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}-1H-1,3-benzodiazole) is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H11N5OS\text{C}_{13}\text{H}_{11}\text{N}_{5}\text{OS}

Key Properties

PropertyValue
Molecular Weight271.32 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The pyridinyl and sulfanyl groups are believed to enhance the interaction with microbial targets. In vitro studies demonstrated that derivatives of oxadiazoles possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The benzodiazole component is known for its anticancer activity. Studies have shown that compounds similar to 2-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}-1H-1,3-benzodiazole) can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways .

Case Study:
A study involving a series of oxadiazole derivatives reported that specific substitutions on the benzodiazole ring significantly increased cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's mechanism was linked to the inhibition of topoisomerase enzymes, crucial for DNA replication and repair .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The pyridine ring may facilitate binding to specific receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further investigations are needed to establish a comprehensive safety profile.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-2-4-12-11(3-1)17-13(18-12)9-22-15-20-19-14(21-15)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITPHGWLWUXYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225798
Record name 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74822-88-1
Record name 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074822881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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